molecular formula C9H9BrClNO3 B13627549 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride

Cat. No.: B13627549
M. Wt: 294.53 g/mol
InChI Key: PTXACSTUPGYYLW-UHFFFAOYSA-N
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Description

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride is a chemical compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride typically involves the bromination of 3,4-dihydro-2H-1,4-benzoxazine followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C9H9BrClNO3

Molecular Weight

294.53 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8BrNO3.ClH/c10-5-2-1-3-6-8(5)14-7(4-11-6)9(12)13;/h1-3,7,11H,4H2,(H,12,13);1H

InChI Key

PTXACSTUPGYYLW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC=C2Br)C(=O)O.Cl

Origin of Product

United States

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